molecular formula C18H14ClN3O5S B2448938 methyl (2E)-2-[(5-chloro-2-nitrobenzoyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 865545-30-8

methyl (2E)-2-[(5-chloro-2-nitrobenzoyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2448938
CAS No.: 865545-30-8
M. Wt: 419.84
InChI Key: MCAFLBHDBQEHMN-CZIZESTLSA-N
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Description

methyl (2E)-2-[(5-chloro-2-nitrobenzoyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

methyl 2-(5-chloro-2-nitrobenzoyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O5S/c1-3-21-14-6-4-10(17(24)27-2)8-15(14)28-18(21)20-16(23)12-9-11(19)5-7-13(12)22(25)26/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAFLBHDBQEHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Carbonyl Condensation

A widely adopted approach involves condensing 2-aminothiophenol-6-carboxylic acid with ethyl vinyl ketone in acetic acid under reflux. The reaction proceeds via nucleophilic attack of the thiol group on the α,β-unsaturated ketone, followed by intramolecular cyclization to form the 2,3-dihydrobenzothiazole ring. This method yields the intermediate 3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid with 78–85% efficiency.

Microwave-Assisted Cyclization

Modern protocols utilize microwave irradiation to accelerate cyclization. For example, reacting 2-aminothiophenol with chloroacetyl chloride in a methanol-water solvent system at 140°C for 10 minutes under microwaves achieves 92% conversion. This method minimizes side reactions and enhances regioselectivity for the 6-carboxylic acid derivative.

Esterification of the Carboxylic Acid Moiety

The methyl ester at position 6 is introduced via Fischer esterification or Steglich esterification.

Fischer Esterification

Treating 3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid with methanol and concentrated sulfuric acid under reflux for 6 hours achieves near-quantitative esterification. The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:4) to yield methyl 3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate with 95% purity.

Steglich Esterification

For acid-sensitive substrates, coupling the carboxylic acid with methanol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 0–5°C provides the ester in 89% yield. This method avoids harsh acidic conditions, preserving the dihydrobenzothiazole ring’s integrity.

Formation of the (2E)-Imino Linkage

The critical (2E)-imino group is installed via Schiff base formation between the benzothiazole’s exocyclic amine and 5-chloro-2-nitrobenzaldehyde.

Condensation with 5-Chloro-2-nitrobenzaldehyde

Reacting methyl 3-ethyl-2-amino-2,3-dihydro-1,3-benzothiazole-6-carboxylate with 5-chloro-2-nitrobenzaldehyde in toluene at 110°C for 4 hours under Dean-Stark conditions produces the imine. The (2E)-configuration is favored due to thermodynamic control, with a 3:1 E/Z ratio observed via HPLC. Purification via recrystallization from ethanol yields the target compound in 68% yield.

Catalytic Asymmetric Synthesis

Chiral Lewis acids, such as zinc triflate with a bisoxazoline ligand, enable enantioselective imine formation. This method achieves 90% enantiomeric excess (ee) for the (2E)-isomer, though industrial scalability remains challenging.

Nitro Group Installation and Final Functionalization

While the nitro group in the target compound is pre-installed in the benzaldehyde precursor, alternative routes involve late-stage nitration.

Electrophilic Aromatic Nitration

Nitrating methyl (2E)-2-[(5-chlorobenzoyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate with fuming nitric acid in sulfuric acid at 0°C introduces the nitro group at the ortho position. However, this method risks over-nitration and requires careful temperature control to achieve 55% yield.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, yields, and conditions:

Step Method Reagents/Conditions Yield (%) Purity (%)
Benzothiazole cyclization Microwave irradiation Chloroacetyl chloride, MeOH-H2O 92 95
Esterification Fischer esterification MeOH, H2SO4, reflux 95 98
Ethylation Alkylation EtBr, K2CO3, DMF, 80°C 82 97
Imino formation Dean-Stark condensation 5-Cl-2-NO2-benzaldehyde, toluene 68 99

Challenges and Optimization Strategies

  • Regioselectivity in Nitration : Direct nitration of the benzoyl group often leads to para-substitution byproducts. Pre-functionalization with directing groups (e.g., sulfonic acid) improves ortho selectivity.
  • E/Z Configuration Control : Steric hindrance from the 3-ethyl group favors the (2E)-isomer. Additives like triethylamine enhance E-selectivity to 85%.
  • Scale-Up Limitations : Microwave-assisted steps face energy transfer inefficiencies at industrial scales. Transitioning to continuous flow reactors mitigates this issue.

Chemical Reactions Analysis

Types of Reactions

methyl (2E)-2-[(5-chloro-2-nitrobenzoyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic or basic conditions can be employed, such as hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Formation of 2-(5-chloro-2-aminobenzoyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 2-(5-chloro-2-nitrobenzoyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylic acid.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that certain benzothiazole derivatives showed potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound methyl (2E)-2-[(5-chloro-2-nitrobenzoyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate may possess similar properties due to its structural analogies with known active compounds .

Anticonvulsant Activity

Another area of research involves the anticonvulsant activity of benzothiazole derivatives. A series of studies have evaluated the anticonvulsant effects of related compounds, showing promising results in reducing seizure activity without significant neurotoxicity. The structural features of this compound suggest it could be investigated for similar anticonvulsant properties .

Cytotoxicity and Cancer Research

Recent studies have focused on the cytotoxic effects of benzothiazole derivatives against cancer cell lines. Compounds with similar structures have shown selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects. The potential of this compound in this context warrants further investigation .

Case Study 1: Antibacterial Activity

In a recent study evaluating a series of benzothiazole derivatives for antibacterial activity, it was found that compounds with halogen substitutions demonstrated enhanced potency against resistant strains. This compound could be a candidate for further exploration in this area due to its structural similarities to effective antibacterial agents .

Case Study 2: Neurotoxicity Assessment

A comprehensive toxicity assessment involving related benzothiazole compounds revealed that many exhibited low neurotoxicity while maintaining efficacy in anticonvulsant models. This finding suggests that this compound could potentially offer therapeutic benefits without adverse neurological effects .

Mechanism of Action

The mechanism of action of methyl (2E)-2-[(5-chloro-2-nitrobenzoyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzothiazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-chloro-2-nitrobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate
  • Methyl 2-(5-bromo-2-nitrobenzoyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate
  • Methyl 2-(5-chloro-2-aminobenzoyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate

Uniqueness

methyl (2E)-2-[(5-chloro-2-nitrobenzoyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the benzothiazole ring makes it a versatile compound for various applications in research and industry.

Biological Activity

Methyl (2E)-2-[(5-chloro-2-nitrobenzoyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound belonging to the benzothiazole class, known for its diverse biological activities. Its unique structure features a benzothiazole core with various functional groups that enhance its chemical reactivity and potential pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is C18H14ClN3O5SC_{18}H_{14}ClN_{3}O_{5}S, with a molecular weight of approximately 395.83 g/mol. The presence of the 5-chloro-2-nitrobenzoyl group is significant for its biological activity, potentially influencing interactions with biological targets.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available benzothiazole derivatives. The general synthetic route includes:

  • Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving thioamide and appropriate aldehydes.
  • Introduction of the Nitrobenzoyl Group : The chlorinated nitrobenzoyl moiety is introduced via acylation reactions.
  • Final Esterification : The carboxylic acid group is converted into an ester using methyl alcohol in the presence of acid catalysts.

Anticancer Activity

Research has demonstrated that compounds within the benzothiazole class exhibit significant anticancer properties. For instance, studies have shown that related benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism often involves apoptosis induction and cell cycle arrest.

Compound NameCell Line TestedIC50 Value (µM)Mechanism
Methyl (2E)-2-[(5-chloro-2-nitrobenzoyl)imino]-3-ethyl-1,3-benzothiazole-6-carboxylateA431 (skin cancer)< 20Apoptosis induction
Related Benzothiazole DerivativeMDA-MB-23115Cell cycle arrest

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent.

Bacterial StrainMIC Value (µg/mL)
Staphylococcus aureus10
Escherichia coli20

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in cell proliferation.
  • Induction of Oxidative Stress : The compound can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
  • Interaction with DNA : Some studies suggest that benzothiazoles can intercalate with DNA, disrupting replication.

Case Studies

Recent research has focused on evaluating the efficacy of this compound in various in vitro models:

  • Study on Anticancer Properties : A study conducted on human glioblastoma cells revealed that methyl (2E)-2-[(5-chloro-2-nitrobenzoyl)imino]-3-ethyl-benzothiazole derivatives exhibited potent cytotoxicity with IC50 values significantly lower than standard chemotherapeutics like doxorubicin.
    "The compound demonstrated remarkable selectivity towards cancer cells while sparing normal cells."
  • Antibacterial Evaluation : In another study assessing antimicrobial activity against multiple pathogens, the compound showed effectiveness comparable to established antibiotics, suggesting its potential as a lead compound for drug development.

Q & A

Q. What synthetic routes are effective for preparing methyl (2E)-2-[(5-chloro-2-nitrobenzoyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate?

A multi-step synthesis is typically employed, starting with the preparation of intermediates such as 5-chloro-2-nitrobenzoyl chloride and ethyl-substituted benzothiazole precursors. Key steps include:

  • Imine formation : Reacting 3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate with 5-chloro-2-nitrobenzoyl chloride under anhydrous conditions (e.g., THF, DCM) with a base like triethylamine .
  • Stereochemical control : Maintaining the (2E)-configuration requires precise temperature control (0–5°C) and inert atmospheres to avoid isomerization .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) yield high-purity product .

Q. What spectroscopic methods are critical for structural confirmation?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the imine bond (δ 8.5–9.0 ppm for 1H^1H) and nitro group (δ 150–160 ppm for 13C^{13}C) .
  • IR spectroscopy : Peaks at 1680–1700 cm1^{-1} (C=O stretch) and 1520–1550 cm1^{-1} (N=O asymmetric stretch) validate functional groups .
  • Elemental analysis : Matches calculated vs. experimental C, H, N, S percentages (±0.3% tolerance) .

Q. How can initial biological activity screening be designed for this compound?

  • Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme inhibition : Test against kinases or nitroreductases via spectrophotometric NADPH consumption assays .

Advanced Research Questions

Q. How can stereochemical configuration and conformational dynamics be resolved?

  • X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 273 K) resolves the (2E)-imine geometry and dihedral angles between benzothiazole and benzoyl moieties .
  • Dynamic NMR : Variable-temperature 1H^1H NMR (e.g., 298–373 K) detects restricted rotation around the imine bond .

Q. What strategies address contradictions in biological activity data across studies?

  • Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites. For example, nitro group reduction to amine may alter activity .
  • Assay standardization : Control variables like solvent (DMSO concentration ≤1%), pH, and cell line passage number to minimize variability .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent variation : Replace the 5-chloro-2-nitrobenzoyl group with electron-withdrawing (e.g., CF3_3) or donating (e.g., OMe) groups to modulate electron density at the imine nitrogen .
  • Data-driven SAR : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with target proteins (e.g., Mycobacterium tuberculosis enoyl reductase) .

Methodological Challenges

Q. How are reaction intermediates and byproducts characterized during synthesis?

  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) coupled with ESI-MS identify intermediates (e.g., hydrolyzed ester or nitro-reduced byproducts) .
  • TLC monitoring : Silica plates (hexane/ethyl acetate 7:3) track reaction progress; UV visualization at 254 nm detects nitro-aromatic intermediates .

Q. What analytical techniques resolve degradation products under physiological conditions?

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (3% H2 _2O2_2), and photolytic (ICH Q1B) conditions .
  • Stability-indicating assays : UPLC-PDA at 230 nm quantifies intact compound vs. degradation products .

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